molecular formula C11H9FN2O2 B1491993 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097964-17-3

6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1491993
CAS RN: 2097964-17-3
M. Wt: 220.2 g/mol
InChI Key: BCSSDPNMRDAXHD-UHFFFAOYSA-N
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Description

6-(2-Fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a compound of the chemical class pyrimidine-2,4-dione, which is a heterocyclic compound containing two nitrogen atoms in a six-membered ring. It is a colorless solid and is soluble in water and ethanol. This compound is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and agrochemicals.

Scientific Research Applications

Herbicidal Activities

Research into pyrimidine dione derivatives has shown promising herbicidal activities. For instance, compounds synthesized from 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited significant herbicidal effectiveness against Brassica napus, suggesting potential applications in agricultural weed control. One specific compound, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, showed a herbicidal activity of 98% at a concentration of 100 μg/mL, underscoring the potential of such compounds in developing new herbicides (Yang Huazheng, 2013).

Antimicrobial Evaluation

Pyrimidine dione derivatives have also been explored for their antimicrobial properties. A study synthesizing various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives found some of these compounds to exhibit moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis. This indicates a potential for these compounds to be developed into new antimicrobial agents, offering a new avenue for combating antibiotic-resistant bacterial strains (S. Vlasov et al., 2022).

Synthetic Chemistry

In synthetic chemistry, pyrimidine dione derivatives serve as key intermediates and building blocks for the construction of complex heterocyclic compounds. These compounds have applications ranging from pharmaceuticals to agrochemicals. For example, novel synthesis methods have been developed for pyrido[2,3-d]pyrimidine heterocycle derivatives, showcasing the versatility of pyrimidine diones in facilitating the efficient creation of novel compounds with potential biological activities (Abida Ashraf et al., 2019).

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSDPNMRDAXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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